(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that combines the structural features of imidazole, xanthene, and benzylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzylthio group and finally the xanthene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The imidazole ring may interact with enzymes or receptors, while the benzylthio and xanthene groups can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other xanthene derivatives, imidazole-containing molecules, and benzylthio-substituted compounds. Examples include:
- (4-phenyl-1-piperazinyl)-(9H-xanthen-9-yl)methanone
- (9H-xanthen-9-yl)methanol
- 2-(3,6-bis-(diethylamino)-9H-xanthen-9-yl)benzoic acid sulfate
Uniqueness
What sets (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone apart is its combination of structural features from imidazole, xanthene, and benzylthio groups
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-23(26-15-14-25-24(26)29-16-17-8-2-1-3-9-17)22-18-10-4-6-12-20(18)28-21-13-7-5-11-19(21)22/h1-13,22H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNRAFPQQRHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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